Product packaging for 3-(Triethylsilyl)prop-2-yn-1-amine(Cat. No.:CAS No. 918871-50-8)

3-(Triethylsilyl)prop-2-yn-1-amine

Cat. No.: B12972110
CAS No.: 918871-50-8
M. Wt: 169.34 g/mol
InChI Key: CHRUGTCRERSYRW-UHFFFAOYSA-N
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Description

3-(Triethylsilyl)prop-2-yn-1-amine is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features both a terminal amine and a silyl-protected alkyne, making it a versatile intermediate for constructing more complex molecules. The triethylsilyl (TES) group acts as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions to reveal the free alkyne for further reactions . Compounds containing a propargylamine moiety, such as this one, are established inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterases (ChE) . This foundational activity makes propargylamine-based structures valuable scaffolds in neuroscientific research and for the development of potential therapeutic agents for conditions such as Parkinson's and Alzheimer's disease . Furthermore, acetylene-containing molecules are investigated for a wide range of other biological activities, including antibacterial, antifungal, and anticancer properties . Researchers can utilize this compound in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and for the synthesis of novel derivatives like propynamides and vinylic selenides, which are versatile intermediates in organic synthesis . Please Note: This product is intended for Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NSi B12972110 3-(Triethylsilyl)prop-2-yn-1-amine CAS No. 918871-50-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918871-50-8

Molecular Formula

C9H19NSi

Molecular Weight

169.34 g/mol

IUPAC Name

3-triethylsilylprop-2-yn-1-amine

InChI

InChI=1S/C9H19NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8,10H2,1-3H3

InChI Key

CHRUGTCRERSYRW-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CCN

Origin of Product

United States

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Triethylsilyl Prop 2 Yn 1 Amine Derivatives

Chemical Transformations at the Alkyne Moiety

The silyl-protected alkyne in 3-(triethylsilyl)prop-2-yn-1-amine derivatives is a hub of reactivity, participating in a variety of addition, coupling, and cyclization reactions.

Hydrosilylation Reactions and Related Additions to the Triple Bond

Hydrosilylation of the alkyne involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond. This reaction can be catalyzed by various transition metal complexes, leading to the formation of vinylsilanes. The regioselectivity and stereoselectivity of the addition are influenced by the choice of catalyst and the steric and electronic properties of the substituents on both the alkyne and the silane (B1218182). For instance, certain catalysts may favor the formation of the α-adduct, where the silyl (B83357) group attaches to the carbon adjacent to the propargyl amine, while others may direct the formation of the β-adduct.

In a related transformation, B(C6F5)3-catalyzed hydrosilylation of carbonyl groups has been studied, highlighting the utility of borane-silane complexes in frustrated Lewis pair-mediated reactions. nih.gov While not directly involving the alkyne, this demonstrates the broader context of hydrosilylation chemistry that can be relevant to functional groups within the same molecule.

Metal-Catalyzed Carbonylation and Silylformylation Processes

Metal-catalyzed carbonylation introduces a carbonyl group into the organic framework, often utilizing carbon monoxide as a C1 source. In the context of silylalkynes, this can lead to the formation of α,β-unsaturated carbonyl compounds. Silylformylation, a related process, involves the concurrent addition of a silyl group and a formyl group across the triple bond. These reactions are typically catalyzed by rhodium, cobalt, or ruthenium complexes and provide access to functionalized vinylsilanes and other valuable synthetic intermediates.

Cycloaddition Reactions Involving Silylpropargyl Alkynes (e.g., 1,3-Dipolar Cycloadditions)

The carbon-carbon triple bond of silylpropargyl alkynes is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. wikipedia.org A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the alkyne, which yields a 1,2,3-triazole. wikipedia.orgnih.govyoutube.com This reaction is a cornerstone of "click chemistry" and is known for its high efficiency and functional group tolerance. youtube.com The presence of the silyl group can influence the regioselectivity of the cycloaddition. nih.gov

Other 1,3-dipoles, such as nitrile oxides and nitrones, also react with silylalkynes to produce isoxazoles and isoxazolines, respectively. youtube.com These cycloaddition reactions are powerful tools for the construction of complex molecular architectures from relatively simple starting materials. wikipedia.orgnih.govnih.gov For example, intramolecular 1,3-dipolar cycloadditions of molecules containing both an azide and a silylalkyne moiety can lead to the formation of fused heterocyclic systems. nih.gov Rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of 1-yne-vinylcyclopropanes have also been developed to synthesize cyclopentene-embedded bicyclic structures. pku.edu.cn

Dipole Dipolarophile Product Reference
AzideAlkyne1,2,3-Triazole nih.govyoutube.com
Nitrile OxideAlkyneIsoxazole youtube.com
Nitrile ImineAlkynePyrazole youtube.com
Tertiary Amine N-oxideSilyl ImineImidazolidine nih.gov

Nucleophilic Additions Directed by the Silylalkyne Unit

The silyl group in silylalkynes can direct nucleophilic attack to the β-carbon atom. This is attributed to the ability of the silicon to stabilize a developing negative charge on the adjacent carbon (the α-effect). However, in the presence of a Lewis acid, the reactivity can be altered. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can promote the in-situ formation of a silyl ketene (B1206846) imine from acetonitrile, which then acts as a nucleophile. richmond.edu This nucleophile can then add to electrophiles such as acetals and nitrones. richmond.edu

Cross-Coupling Reactions (e.g., Sonogashira Coupling with Silylalkynes)

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org In the context of silylalkynes like this compound, the triethylsilyl group can serve as a protecting group for the terminal alkyne. gelest.com The reaction would typically involve the C-H bond of a terminal alkyne, but with silylalkynes, the C-Si bond can be activated under specific conditions for a Sonogashira-type coupling, offering an alternative to a two-step deprotection/coupling sequence. gelest.com The use of a copper(I) cocatalyst is common, although copper-free methods have been developed. libretexts.orgorganic-chemistry.orgsilicycle.com

The reaction is highly versatile and has been employed in the synthesis of a wide array of compounds, including conjugated enynes and arylalkynes. libretexts.orgsilicycle.com For instance, the Sonogashira coupling of ethynyltrimethylsilane with aryl halides has been used as a key step in the synthesis of complex aromatic systems. gelest.com

Catalyst System Coupling Partners Product Type Reference
Palladium/CopperTerminal Alkyne + Aryl/Vinyl HalideArylalkyne/Enyne libretexts.orgwikipedia.orgorganic-chemistry.org
Palladium (copper-free)Terminal Alkyne + Aryl HalideArylalkyne organic-chemistry.org
Nickel/CopperNon-activated Alkyl Halide + AcetyleneAlkylalkyne wikipedia.org
Gold (heterogeneous)Phenylacetylene + IodobenzeneDiphenylacetylene wikipedia.org

Reactivity of the Amine Functionality

The primary amine group in this compound is a nucleophilic center and can participate in a variety of reactions characteristic of amines. mdpi.commsu.edumnstate.edu

The lone pair of electrons on the nitrogen atom makes it a good nucleophile, allowing it to react with electrophiles. masterorganicchemistry.com Common reactions include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edulibretexts.org The extent of alkylation can be controlled by the reaction conditions and stoichiometry of the reagents. libretexts.org

Acylation: Reaction with acid chlorides or anhydrides to form amides. libretexts.org This reaction is generally very efficient.

Formation of Imines: Condensation with aldehydes or ketones to form imines (Schiff bases). mnstate.edu

Reaction with Sulfonyl Chlorides: Primary and secondary amines react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form sulfonamides. msu.edu This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu

The amine functionality can also be converted into other functional groups. For example, it can be a precursor for the formation of N-silylamines, which exhibit distinct electronic properties and reactivity compared to their non-silylated counterparts. rsc.org The amine can also be involved in formal cross-coupling reactions where it is ultimately replaced by a carbon-carbon bond. nih.govumich.edu Propargylamines, in general, are versatile building blocks in multicomponent reactions like the Ugi reaction, where the amine participates in the initial condensation, and the alkyne can undergo subsequent transformations. nih.govresearchgate.net

Acylation and Amide Formation

The primary amine functionality of this compound readily undergoes acylation to form the corresponding amides. This transformation is a fundamental step in the synthesis of more complex derivatives and is typically achieved by reacting the amine with an acylating agent such as an acid chloride or anhydride. While specific studies on the acylation of this compound are not extensively documented, the reactivity is analogous to that of similar propargylamines. For instance, the acylation of primary amines with carboxylic acids can be facilitated by various catalysts, including Fe(III)-montmorillonite, to afford the corresponding amides in an atom-economical manner.

The resulting N-acyl-3-(triethylsilyl)prop-2-yn-1-amines are versatile intermediates for further synthetic elaborations. The general scheme for the acylation reaction is presented below:

Scheme 1: General Acylation of this compound

Generated code

In this reaction, R represents an organic substituent.

The reaction conditions for such acylations are typically mild, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base can be critical to optimize the yield and purity of the amide product.

Intramolecular and Intermolecular Cyclization Reactions to Form Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Dihydropyridinones, Oxazoles)

The derivatives of this compound are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles through cyclization reactions.

Pyrrolidines: The synthesis of pyrrolidine (B122466) derivatives can be achieved through various strategies, including intramolecular cyclizations of appropriately functionalized amine derivatives. For instance, the intramolecular cyclization of imines bearing a 2-(thiomethyl)-3-trimethylsilyl-1-propenyl terminator has been shown to be an efficient method for the stereocontrolled synthesis of functionalized pyrrolidines. nih.gov While this example involves a trimethylsilyl group, the principle can be extended to triethylsilyl analogues. The general approach involves the formation of a suitable precursor that can undergo a ring-closing reaction to form the five-membered pyrrolidine ring.

Dihydropyridinones: 3,4-Dihydropyridin-2-ones are another class of heterocycles accessible from derivatives of this compound. These compounds are often synthesized through multicomponent reactions. For example, the synthesis of dihydropyridin-2-ones can be achieved via a domino reaction under phase transfer catalysis conditions. mdpi.com Although not directly involving the target compound, these methods highlight the potential for using its derivatives in similar multicomponent strategies to construct dihydropyridinone scaffolds. A general method involves the reaction of an imine with a diene under basic conditions. researchgate.net

Oxazoles: The formation of oxazoles from N-acyl-3-(triethylsilyl)prop-2-yn-1-amine derivatives is a well-established transformation. This typically involves a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with reagents like trifluoropyruvates, catalyzed by a Lewis acid such as Zn(OTf)₂. nih.govmdpi.com This reaction provides a direct route to oxazoles containing a CF₃-substituted alcohol unit. The general mechanism involves the activation of the alkyne by the Lewis acid, followed by intramolecular attack of the amide oxygen to form the oxazole (B20620) ring.

A general representation of the synthesis of these heterocycles is provided in the table below.

HeterocycleGeneral Synthetic ApproachKey Intermediates/Reactants
Pyrrolidines Intramolecular cyclization of functionalized amine derivatives. nih.govImines, functionalized propenyl terminators.
Dihydropyridinones Multicomponent reactions or domino reactions. mdpi.comresearchgate.netImines, dienes, phase transfer catalysts.
Oxazoles Tandem cycloisomerization/hydroxyalkylation of N-propargylamides. nih.govmdpi.comN-acyl-3-(triethylsilyl)prop-2-yn-1-amines, trifluoropyruvates, Lewis acids.

Hydroamination Reactions of the Alkyne Mediated by the Amine

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for synthesizing nitrogen-containing compounds. In the context of this compound, both intramolecular and intermolecular hydroamination reactions are of significant interest.

Intramolecular hydroamination of aminoalkynes is a powerful tool for the synthesis of cyclic amines. While specific studies on this compound are limited, lanthanide catalysts have been shown to be effective for the intramolecular hydroamination of terminal aminoalkenes. libretexts.org The mechanism typically involves the formation of a metal-amido intermediate, followed by insertion of the alkyne into the metal-nitrogen bond.

Intermolecular hydroamination involves the addition of an external amine to the alkyne. The presence of the amine functionality within this compound can potentially mediate or catalyze this transformation, although this aspect requires further investigation. The general principle of hydroamination is depicted in Scheme 2.

Scheme 2: General Hydroamination Reaction

Generated code

Where R¹, R², R³, and R⁴ represent various organic substituents or hydrogen.

Stereoelectronic Influence of the Triethylsilyl Group on Reaction Outcomes

The triethylsilyl (TES) group at the terminus of the alkyne in this compound exerts a significant influence on the reactivity and selectivity of its chemical transformations. This influence is a combination of steric bulk and electronic effects.

Impact on Regioselectivity and Stereoselectivity

The silyl group in alkynylsilanes is known to direct the regioselectivity of various addition reactions to the triple bond. nih.gov In many cases, the attack of a nucleophile or electrophile occurs at the carbon atom distal to the silyl group. This directing effect is attributed to the ability of the silicon atom to stabilize a developing positive charge at the β-carbon (the β-silyl effect) or to steric hindrance that favors approach at the less hindered carbon.

For instance, in the silyllithiation of propargylic alcohols, the silyl group directs the addition of the silyllithium reagent to the carbon atom distal to the silyl group in an anti-fashion. chemrxiv.org This high degree of regio- and stereocontrol is crucial for the synthesis of stereodefined substituted allylic alcohols. While this example is on a related system, similar effects are expected for this compound.

The stereoselectivity of reactions involving derivatives of this compound can also be influenced by the silyl group. In the addition of lithiated chloroacetylene to N-tert-butanesulfinyl imines, high diastereoselectivity is observed, leading to the formation of optically active propargylamines. acs.org The bulky triethylsilyl group can play a role in controlling the facial selectivity of such additions.

Silyl Group as a Protecting and Directing Group in Chemical Transformations

The triethylsilyl group serves a dual role as both a protecting group for the terminal alkyne and a directing group in various chemical transformations.

As a protecting group , the TES group prevents unwanted reactions at the terminal C-H bond of the parent propargylamine (B41283). This protection is robust under many reaction conditions but can be selectively removed when desired. Common methods for the deprotection of triethylsilyl ethers involve the use of fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions. gelest.com

As a directing group , the triethylsilyl group can control the regiochemical outcome of reactions, as discussed in the previous section. Its ability to stabilize intermediates and influence transition state geometries makes it a valuable tool in stereoselective synthesis. For example, in palladium-catalyzed intramolecular additions of C-X bonds across alkynes, the presence of a bulky silyl group was found to be crucial for the reaction to proceed efficiently. researchgate.net

Computational and Theoretical Insights into Reaction Mechanisms

Computational and theoretical studies provide valuable insights into the mechanistic pathways of reactions involving silylalkynes, helping to rationalize observed reactivity and predict reaction outcomes.

DFT calculations have also been used to model the silyllithiation of propargylic alcohols. chemrxiv.org These calculations helped to elucidate the mechanism behind the observed high regio- and stereoselectivity, supporting the formation of a cyclic intermediate that directs the anti-addition of the silyllithium reagent.

Furthermore, computational studies on the reactivity of bifunctional molecules on silicon surfaces have highlighted the complexity of the reaction patterns that arise from the presence of multiple reactive groups. nih.gov While not directly on the target molecule, these studies underscore the importance of theoretical modeling in understanding the competitive reactivity of different functional groups within a molecule.

Computational Study FocusKey FindingsReference
Pd-catalyzed intramolecular C-X addition to alkynesBulky silyl groups destabilize Pd(II) intermediates, enhancing catalytic efficiency. researchgate.net
Silyllithiation of propargylic alcoholsDFT calculations support a mechanism involving a cyclic intermediate that directs regio- and stereoselectivity. chemrxiv.org
Reactivity of bifunctional molecules on Si(001)Highlights the complex competitive reactivity patterns of molecules with multiple functional groups. nih.gov

Strategic Applications of 3 Triethylsilyl Prop 2 Yn 1 Amine in Diversified Organic Synthesis

Construction of Complex Molecular Architectures

The dual functionality of 3-(triethylsilyl)prop-2-yn-1-amine makes it an ideal starting material for constructing intricate molecular frameworks, particularly those containing nitrogen, which are prevalent in biologically active compounds and natural products.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. ontosight.aiclockss.org The propargylamine (B41283) motif is a well-established synthon for building these rings. While direct examples starting from this compound are not extensively documented, its chemical relatives, such as 3-(trimethylsilyl)propynamides, are known intermediates for synthesizing biologically important heterocycles like chiral 2-trimethylsilyldihydro-1,3-oxazoles. researchgate.net The amine functionality in this compound can be readily acylated to form corresponding amides, which can then undergo cyclization reactions.

For instance, the acylation of amines with in-situ generated trimethylsilylpropynoyl chloride provides an efficient route to 3-(trimethylsilyl)propynamides. researchgate.net A similar strategy could be employed with the triethylsilyl analogue. These propynamides are precursors that can be cyclized to form various heterocyclic systems. The general approach often involves the intramolecular addition of a nucleophile (tethered to the nitrogen atom) to the alkyne, a process that can be catalyzed by various transition metals.

Furthermore, multicomponent reactions represent a powerful strategy for the rapid assembly of complex heterocycles. Three-component cascade reactions involving amines, ketones, and activated Michael acceptors have been developed to synthesize substituted tetrahydroindoles, which are important pharmacophores. chemscene.comnih.gov The primary amine of this compound makes it a suitable component for such reactions, enabling the direct incorporation of the silyl-protected alkynyl group into the final heterocyclic product.

Product TypeGeneral MethodStarting Material ClassRef.
Dihydro-1,3-oxazolesAcylation followed by cyclization3-(Trialkylsilyl)propynamides researchgate.net
TetrahydroindolesThree-component cascade reactionPrimary amines, cyclic ketones chemscene.comnih.gov
Substituted ProlinesCu(I)-catalyzed cascade cycloadditionAllenynes and azides mdpi.com

The carbon-carbon triple bond in this compound is a key functional group for participating in annulation and cascade reactions to build cyclic and polycyclic systems. One of the most prominent examples of such transformations is the Pauson-Khand reaction. This reaction is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to produce α,β-cyclopentenones. wikipedia.orgnih.gov

The Pauson-Khand reaction can be performed in an intermolecular or intramolecular fashion. libretexts.org The use of silyl-substituted alkynes is common, as the silyl (B83357) group can direct the regioselectivity of the cycloaddition. libretexts.org In a potential application, this compound could react with an alkene and a carbon monoxide source to yield a cyclopentenone bearing both an aminomethyl substituent and a triethylsilyl group, which could be further elaborated.

Table 1: Representative Pauson-Khand Reaction

Alkyne Substrate Alkene Partner Catalyst / Conditions Product Ref.
Trimethylsilylacetylene Cyclopentene Co₂(CO)₈ 2-(Trimethylsilyl)bicyclo[3.3.0]oct-1-en-3-one libretexts.org
Enyne Precursor (Intramolecular) Co₂(CO)₈, TMTU Bicyclic Enone nih.gov

This table shows examples of the Pauson-Khand reaction with related silyl-alkynes to illustrate the potential application of this compound.

Cascade reactions that form multiple bonds and rings in a single operation are highly efficient. The development of novel cascade processes, such as the synthesis of functionalized proline derivatives from allenynes, highlights the power of using unsaturated synthons to build complex molecular architectures. mdpi.com The structural elements of this compound make it a candidate for newly designed cascade sequences.

The alkyne moiety of this compound can be selectively reduced to afford stereodefined alkenes or fully saturated alkanes. These transformations provide access to valuable allylic and saturated amines, which are important structural motifs in many natural products and pharmaceuticals.

The reduction of alkynes to (Z)- or (E)-alkenes can be achieved with high stereoselectivity using various reagents. For example, catalytic hydrogenation using Lindlar's catalyst typically yields (Z)-alkenes, while dissolving metal reductions (e.g., Na in NH₃) produce (E)-alkenes. Hydrometallation reactions, such as hydroboration or hydrosilylation, followed by protonolysis or oxidation, can also provide access to functionalized alkenes with controlled regiochemistry and stereochemistry. organic-chemistry.org For instance, the use of triethylsilane with specific catalysts can achieve the hydro-trifluoromethylation of terminal alkynes to furnish (Z)-alkenes. organic-chemistry.org

Complete reduction of the alkyne to an alkane furnishes 3-(triethylsilyl)propan-1-amine. This transformation is typically achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting saturated silylated amine can be used in further synthetic steps or desilylated to yield propan-1-amine derivatives.

Table 2: Potential Reduction Products

Starting Material Reaction Type Typical Reagents Product Type
This compound Partial Reduction (cis) H₂, Lindlar's Catalyst (Z)-3-(Triethylsilyl)prop-2-en-1-amine
This compound Partial Reduction (trans) Na, NH₃ (l) (E)-3-(Triethylsilyl)prop-2-en-1-amine
This compound Full Reduction H₂, Pd/C 3-(Triethylsilyl)propan-1-amine

Integration into Polymer Chemistry (e.g., Ring-Opening Metathesis Polymerization)

While direct polymerization of this compound is not a primary application, its functional groups allow it to be incorporated as a monomer into various polymer backbones. A key strategy involves attaching the molecule to a polymerizable scaffold, such as a norbornene derivative, for use in Ring-Opening Metathesis Polymerization (ROMP).

ROMP is a powerful polymerization technique that uses cyclic olefin monomers and transition metal catalysts (typically ruthenium-based) to produce polymers with well-defined structures and low dispersity. The primary amine of this compound can be reacted with an activated norbornene derivative (e.g., an N-hydroxysuccinimide ester of norbornene carboxylic acid) to form an amide linkage. The resulting monomer, now bearing the silyl-protected alkyne, can undergo ROMP to create a polymer with pendant propargylamine functionalities along the chain. The triethylsilyl groups can be removed post-polymerization to reveal terminal alkynes, which can be further modified using reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Contributions to Chemical Biology Probes (e.g., Photoaffinity Labeling Reagents)

The unique structure of this compound makes it an attractive precursor for the synthesis of chemical probes used to study biological systems. artmolecule.fr After removal of the triethylsilyl protecting group to unmask the terminal alkyne, the molecule becomes a prime candidate for "click chemistry." sigmaaldrich.comprecisepeg.com

The CuAAC reaction allows for the efficient and specific ligation of an alkyne with an azide (B81097) to form a stable triazole linkage. sigmaaldrich.comnih.gov This bioorthogonal reaction is widely used to attach reporter tags (like fluorophores or biotin) to biomolecules or to link a targeting moiety to a reactive group. nih.gov The amine function on the other end of the molecule provides a convenient point for attaching a pharmacophore or a reactive group for target identification.

This dual-handle approach is particularly useful in creating photoaffinity labeling (PAL) reagents. nih.govnih.govstonybrook.edu A typical PAL probe consists of three parts: a recognition element that binds to the target protein, a photoreactive group (like a diazirine or an azide) that forms a covalent bond upon UV irradiation, and a reporter handle for detection. This compound can serve as a linker to connect these components. For example, a pharmacophore could be attached to the amine, and after deprotection of the alkyne, a reporter tag containing an azide could be "clicked" on. This modular approach facilitates the rapid synthesis of libraries of chemical probes for activity-based protein profiling and target discovery. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Level Studies

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si) for Detailed Structural Elucidation

Comprehensive NMR analysis is fundamental for the structural confirmation of 3-(Triethylsilyl)prop-2-yn-1-amine. This would involve acquiring and interpreting ¹H, ¹³C, and ²⁹Si NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl groups bonded to the silicon atom (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). Additionally, signals for the propargyl moiety's methylene (B1212753) (-CH₂-) and amine (-NH₂) protons would be present. The integration of these signals would confirm the relative number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would provide evidence for all unique carbon atoms in the molecule. This includes the two distinct carbons of the ethyl groups, the two acetylenic carbons of the propargyl group (C≡C), and the methylene carbon adjacent to the amine. The chemical shifts of the acetylenic carbons are particularly diagnostic.

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR spectroscopy serves as a powerful tool for direct observation of the silicon nucleus. A single resonance would be expected, with a chemical shift characteristic of a tetra-alkylated silane (B1218182) attached to an alkyne, confirming the silicon environment.

Despite the theoretical importance of these techniques, specific, experimentally-derived chemical shifts and coupling constants for this compound are not reported in the available scientific literature.

Table 1: Anticipated NMR Data (Hypothetical) (Note: The following table is a representation of expected data. No experimental values were found in literature searches.)

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Si-CH₂-CH₃ ~0.6 (q)
¹H Si-CH₂-CH₃ ~1.0 (t)
¹H C≡C-CH₂-N ~3.4 (s)
¹H NH₂ Variable
¹³C Si-CH₂-CH₃ ~7
¹³C Si-CH₂-CH₃ ~3
¹³C C≡C-CH₂-N ~25
¹³C Si-C≡C ~85
¹³C Si-C≡C ~105

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively verify the compound's chemical formula (C₉H₁₉NSi). Analysis of the fragmentation pattern would further support the proposed structure, likely showing characteristic losses of ethyl groups and other fragments from the parent ion. However, specific HRMS data, including the exact measured mass and fragmentation patterns for this compound, have not been published.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands:

N-H stretch: Associated with the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C≡C stretch: A weak to medium band for the internal alkyne, expected around 2175 cm⁻¹. The substitution with the silyl (B83357) group influences its position and intensity.

C-H stretch: Aliphatic C-H stretching from the ethyl and methylene groups would be observed just below 3000 cm⁻¹.

Si-C stretch: Vibrations corresponding to the silicon-carbon bonds would also be present.

A search of scientific databases did not yield a published FT-IR spectrum or a list of characteristic vibrational frequencies for this compound.

Table 2: Anticipated FT-IR Data (Hypothetical) (Note: The following table is a representation of expected data. No experimental values were found in literature searches.)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine N-H stretch 3300 - 3500
Alkyne C≡C stretch ~2175
Alkyl Groups C-H stretch 2850 - 2960

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths and angles. For this technique to be applied, this compound, or a suitable crystalline derivative, would need to be synthesized and grown into a single crystal of sufficient quality. A crystallographic analysis would confirm the connectivity of the atoms and provide detailed geometric parameters. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other crystallographic resources.

Prospective Research Trajectories and Emerging Paradigms for 3 Triethylsilyl Prop 2 Yn 1 Amine

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the propargylamine (B41283) scaffold can be significantly enhanced and directed through innovative catalytic methods. Future investigations will likely focus on moving beyond traditional stoichiometric reagents toward more efficient and selective catalytic protocols.

Gold(I) complexes are particularly effective for activating alkynes toward nucleophilic attack under mild conditions. acs.org Their high π-acidity and low oxyphilicity make them suitable for catalyzing reactions in the presence of various functional groups. acs.org For 3-(triethylsilyl)prop-2-yn-1-amine, gold catalysis could facilitate intramolecular hydroamination or cyclization reactions, leading to the formation of valuable nitrogen-containing heterocycles.

Another promising avenue is the development of metal-free catalytic systems. For instance, carboxylate-catalyzed, metal-free C-silylation protocols have been developed for terminal alkynes using silylamides as the silyl (B83357) source. acs.org This type of catalysis, which can proceed under mild conditions and tolerate a range of functionalities, could be adapted for reactions involving the transfer or modification of the triethylsilyl group on the propargylamine substrate. acs.orgwikipedia.org Research into the catalytic synthesis and reactivity of N-silylated amines has shown they can serve as substrates in various C-N and C-C bond-forming reactions, with the Si-N bond being easily cleaved upon reaction completion to yield the free amine. rsc.org

Table 1: Prospective Catalytic Systems for this compound

Catalytic System Potential Application Key Advantages
Gold(I) Complexes Intramolecular hydroamination, cyclization, addition of nucleophiles High alkyne affinity, mild reaction conditions, functional group tolerance acs.org
Metal-Free Carboxylate Catalysis Silyl group transfer, C-H functionalization Avoids transition metals, mild conditions, high functional group tolerance acs.org
Iridium/Copper Tandem Catalysis Reductive alkynylation of derived imines/amides Access to chiral tertiary amines, high yields, enantiocontrol chemrxiv.org
Palladium Catalysis Cyclization and isomerization reactions High selectivity, excellent atom economy, formation of quinolines or 1-azadienes mdpi.com

Asymmetric Synthesis Methodologies Employing Chiral Variants or Catalysts

The generation of chiral amines is of paramount importance in medicinal and organic chemistry. Future work with this compound will undoubtedly focus on developing asymmetric methodologies to control the stereochemistry of its reaction products.

One major approach involves the use of chiral catalysts. e-bookshelf.de For example, tandem catalysis using an iridium catalyst for hydrosilylation followed by an enantioselective copper-catalyzed alkynylation has been reported for the synthesis of α-chiral tertiary propargylic amines from amides. chemrxiv.org A similar strategy could be applied to derivatives of this compound. The use of chiral ligands, such as PyBox, with the copper catalyst is crucial for inducing asymmetry. chemrxiv.org

Organocatalysis presents another powerful tool for asymmetric synthesis. beilstein-journals.org Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been used to catalyze asymmetric rearrangements of ene-aldimines to produce enantioenriched homoallylic amines. beilstein-journals.org Similarly, chiral disulfonimide catalysts have been successfully employed in the direct asymmetric three-component reaction of aldehydes, carbamates, and allyltrimethylsilane (B147118) to yield enantioenriched homoallylic amines. nih.gov These methodologies could be adapted to reactions involving imines derived from this compound, using the catalyst to control the facial selectivity of nucleophilic attack.

Table 2: Asymmetric Strategies for this compound Derivatives

Methodology Catalyst/Auxiliary Type Target Transformation Expected Outcome
Tandem Catalysis Iridium/Copper with Chiral Ligands (e.g., PyBox) Reductive alkynylation of derived amides Enantioenriched α-chiral tertiary amines chemrxiv.org
Organocatalysis Chiral Phosphoric Acids (CPAs) Asymmetric addition to derived imines Enantioenriched homoallylic or propargylic amines beilstein-journals.org
Organocatalysis Chiral Disulfonimides Asymmetric multicomponent reactions Direct synthesis of complex chiral amines nih.gov
Chiral Substrate Control Use of chiral aldehydes/ketones Diastereoselective addition reactions Formation of diastereomerically enriched products

Development of Expanded Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.com The trifunctional nature of this compound makes it an ideal substrate for the design of novel MCRs and cascade reactions. nih.gov

Future research could focus on designing one-pot sequences where each reactive site of the molecule is addressed sequentially. For example, an initial three-component reaction involving the amine, an aldehyde, and an isocyanide could form an intermediate that then undergoes a silyl-group-directed or alkyne-based transformation. mdpi.com Isocyanide-based multicomponent reactions are particularly powerful for the synthesis of diverse heterocyclic structures. mdpi.com

A potential expanded sequence could involve:

Initial A3 (Aldehyde-Alkyne-Amine) Coupling: The amine and alkyne moieties of two molecules of this compound could react with an aldehyde.

Intramolecular Cyclization: The resulting intermediate could undergo a palladium-catalyzed cyclization to form a substituted quinoline (B57606) or a related heterocycle. mdpi.com

Silyl Group Cleavage and Further Functionalization: The triethylsilyl group could then be selectively removed to reveal a terminal alkyne, which could participate in a subsequent reaction, such as a click reaction or Sonogashira coupling, all within the same pot.

This approach would allow for the rapid construction of molecular complexity from simple, readily available starting materials. nih.govmdpi.com

Bio-Inspired and Supramolecular Chemical Applications of Organosilicon Propargylamines

The fields of bio-inspired and supramolecular chemistry seek to create complex, functional systems by mimicking biological structures and employing non-covalent interactions. nih.govresearchgate.net Organosilicon compounds are increasingly used in this area due to their unique structural and electronic properties. nih.gov

The structure of this compound offers several handles for designing self-assembling systems.

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor and acceptor, directing the formation of ordered supramolecular arrays like sheets or helices.

Hydrophobic Interactions: The triethylsilyl group provides a bulky, hydrophobic domain that can drive aggregation in aqueous media and lend stability to the resulting assemblies.

Post-Assembly Modification: The propargyl group is a versatile functional handle for post-assembly covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."

Inspired by the role of silaffins (peptides that template silica (B1680970) formation in diatoms), organosilicon propargylamines could be designed as precursors for novel hybrid organic-inorganic materials. mdpi.com The self-assembly of these molecules could create a soft template, which is then functionalized or mineralized to produce nanostructured materials with tailored properties for applications in catalysis, sensing, or drug delivery. nih.govrsc.org The ability of organosilicon compounds to form flexible yet well-defined structures makes them ideal for creating systems that can adapt their conformation, reminiscent of enzymes. nih.gov

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